N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused heterocyclic core. Key structural features include:
- Cycloheptyl group: A seven-membered aliphatic ring attached via a carboxamide linkage, influencing steric bulk and lipophilicity.
- 4-Methoxyphenyl substituent: An aromatic group with a para-methoxy substituent, modulating electronic effects (e.g., electron-donating properties).
- Methyl group at position 3: Enhances steric shielding and metabolic stability.
Properties
IUPAC Name |
N-cycloheptyl-1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-17-24-22(26(31)27-19-7-5-3-4-6-8-19)15-23(18-9-11-21(34-2)12-10-18)28-25(24)30(29-17)20-13-14-35(32,33)16-20/h9-12,15,19-20H,3-8,13-14,16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQUMCFRQAOOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4CCCCCC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to move out of the cell. This movement of ions helps to control the excitability of neurons, thereby influencing various neurological functions.
Mode of Action
This compound acts as an activator of the GIRK1/2 channels . By binding to these channels, it promotes the opening of the channel pore, allowing potassium ions to flow out of the cell. This outflow of potassium ions leads to hyperpolarization of the cell membrane, reducing the cell’s excitability and thus its ability to generate action potentials.
Biochemical Analysis
Biochemical Properties
N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including G protein-gated inwardly-rectifying potassium (GIRK) channels. These interactions are crucial for modulating ion flow across cell membranes, which can influence cellular excitability and signaling pathways.
Cellular Effects
The compound this compound affects various cell types by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of GIRK channels, leading to changes in membrane potential and cellular excitability. This modulation can impact neurotransmitter release and other cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific sites on GIRK channels. This binding enhances the channel’s activity, allowing for increased potassium ion flow. The compound’s interaction with these channels can lead to enzyme inhibition or activation, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although gradual degradation can occur, potentially altering its efficacy.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively modulate GIRK channel activity without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and potential toxicity to specific tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that can further influence cellular processes. These interactions can affect metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are crucial for its biological activity. The compound’s distribution can influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action.
Biological Activity
N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 421.6 g/mol. The presence of the cycloheptyl group and the dioxidotetrahydrothiophen moiety contributes to its pharmacological profile.
Research indicates that this compound acts primarily as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. The activation of GIRK channels is significant because it plays a crucial role in regulating neuronal excitability and cardiac function.
Key Findings:
- Potency : The compound has demonstrated nanomolar potency as a GIRK1/2 activator, showing improved metabolic stability compared to traditional urea-based compounds .
- Selectivity : Selective activation of GIRK channels can lead to therapeutic effects in conditions such as anxiety and depression by modulating neurotransmitter release .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Potential
Studies have indicated that pyrazolo[3,4-b]pyridine derivatives possess significant anticancer properties. The compound's ability to inhibit specific cancer cell lines has been explored, although detailed IC50 values for this specific compound are yet to be published.
2. Neuropharmacological Effects
The activation of GIRK channels by this compound suggests potential applications in treating neurological disorders. By enhancing potassium ion flow through these channels, it may help stabilize neuronal activity and reduce excitability.
3. Enzymatic Inhibition
Compounds within the pyrazolo family have shown promise as inhibitors of various enzymes involved in disease processes. Further studies are necessary to elucidate the specific enzymatic targets for this compound.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of related compounds:
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations
Electronic Modulation: The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing 4-fluorophenyl in .
Polarity and Solubility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
